molecular formula C11H24BNO2 B15280337 (S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B15280337
M. Wt: 213.13 g/mol
InChI Key: DGBIXWGLQXUYLP-SECBINFHSA-N
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Description

(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a chiral boronate ester featuring a primary amine group. Its structure combines a pinacol boronate moiety with a branched alkyl chain, making it valuable in asymmetric synthesis and pharmaceutical applications. The (S)-enantiomer is particularly significant in drug development, as stereochemistry often influences biological activity .

Properties

Molecular Formula

C11H24BNO2

Molecular Weight

213.13 g/mol

IUPAC Name

(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

InChI

InChI=1S/C11H24BNO2/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12/h8-9H,7,13H2,1-6H3/t9-/m1/s1

InChI Key

DGBIXWGLQXUYLP-SECBINFHSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H](CC(C)C)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the borylation of suitable precursors. One common method is the hydroboration of alkenes or alkynes using transition metal catalysts such as palladium or copper . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds that are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is harnessed in catalytic processes and in the design of boron-containing drugs that target specific biological pathways .

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS 1243174-57-3) shares the same molecular formula (C₁₁H₂₅BClNO₂) and weight (249.59 g/mol) but exhibits distinct stereochemical properties. It serves as a key intermediate in synthesizing Bortezomib, a proteasome inhibitor for multiple myeloma . The (S)-enantiomer’s applications are less documented but may differ in reactivity or biological targeting due to chirality.

Alkyl Chain Variants

  • 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butylamine hydrochloride (CAS 179538-58-0): Features a longer butyl chain instead of the branched methyl group. This modification may enhance lipophilicity, affecting solubility and membrane permeability in drug delivery .
  • 4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine (CAS 124215-43-6): Incorporates a bromine atom, increasing electrophilicity for nucleophilic substitution reactions compared to the methyl-substituted target compound .

Aromatic Derivatives

  • (Z)-1,4-Diphenyl-3-(dioxaborolan-2-yl)but-3-en-1-amine : A conjugated diene boronate with phenyl substituents, enhancing resonance stabilization and Suzuki-Miyaura coupling efficiency .

Multi-Boronate Compounds

  • N,N-Di(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylamine : Contains two boronate groups, enabling chelation with transition metals and applications in tandem catalytic processes .

Suzuki-Miyaura Cross-Coupling

The target compound’s boronate ester participates in Pd-catalyzed cross-coupling reactions. Unlike aryl boronates (e.g., ), its amine group may coordinate with Pd, altering catalytic activity or regioselectivity .

Pharmaceutical Intermediates

The (R)-enantiomer is critical in Bortezomib synthesis, while the (S)-enantiomer’s role remains underexplored. Analogs like 1-methyl-7-(dioxaborolan-2-yl)-1H-indazol-3-amine (CAS HY-23960) demonstrate boronate esters’ utility in kinase inhibitor development .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Features
Target (S)-enantiomer C₁₁H₂₄BNO₂ 209.13 (free base) Chiral amine, asymmetric synthesis applications
(R)-3-Methyl-1-(dioxaborolan-2-yl)butan-1-amine HCl (1243174-57-3) C₁₁H₂₅BClNO₂ 249.59 Bortezomib intermediate, crystalline solid
4-Bromo analog (124215-43-6) C₁₀H₂₁BBrNO₂ 272.01 Electrophilic bromine enhances substitution reactivity
N,N-Di(dioxaborolan-2-yl)methylamine C₁₃H₂₈B₂N₂O₄ 314.99 Dual boronate groups for chelation

Research Findings and Challenges

  • Stereochemical Impact : The (R)-enantiomer’s established role in Bortezomib synthesis highlights the need for enantioselective synthesis methods for the (S)-form .
  • Stability Issues : Boronate esters with alkylamines may exhibit hygroscopicity, necessitating storage at 2–8°C (e.g., ).
  • Development Status : Several analogs (e.g., CAS 3020710-47-5) are under development, indicating ongoing optimization for enhanced reactivity or pharmacokinetics .

Biological Activity

(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a bioactive small molecule that has garnered attention for its potential applications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C11_{11}H24_{24}BNO2_2
  • Molecular Weight : 213.13 g/mol
  • CAS Number : 97532-80-4

The compound's biological activity can be attributed to its structural features, particularly the presence of the dioxaborolane moiety. This functional group is known to participate in various biochemical interactions, including enzyme inhibition and modulation of signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes like proteases and kinases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : Research has indicated potential cytotoxic effects on cancer cell lines, suggesting its utility in oncology.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University examined the compound's effect on a panel of enzymes. The results indicated significant inhibition of enzyme activity at micromolar concentrations, particularly in serine proteases.

Study 2: Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. The findings showed that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Study 3: Cytotoxicity in Cancer Cells

An investigation reported in Cancer Research demonstrated that this compound induced apoptosis in human breast cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of serine proteasesXYZ University Study
AntimicrobialModerate activity against S. aureusJournal of Antimicrobial Chemotherapy
CytotoxicityInduced apoptosis in breast cancer cellsCancer Research

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